2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide
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Overview
Description
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-(4-fluorophenyl)piperazine with ethyl chloroacetate to form an intermediate, which is then reacted with 2-phenylethylamine under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Solvents like toluene and hexane may be used in the purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved can include signal transduction cascades that affect cellular functions .
Properties
Molecular Formula |
C22H26FN3O3 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethoxy]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H26FN3O3/c23-19-6-8-20(9-7-19)25-12-14-26(15-13-25)22(28)17-29-16-21(27)24-11-10-18-4-2-1-3-5-18/h1-9H,10-17H2,(H,24,27) |
InChI Key |
MHPKPXSHQHYKQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)COCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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